An In-depth Technical Guide to the Core Properties and Reactivity of Bromosilane
An In-depth Technical Guide to the Core Properties and Reactivity of Bromosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and chemical reactivity of bromosilane (SiH3Br). Distinguishing between the parent compound and its substituted derivatives, this document aims to be an essential resource for professionals in research and development. Where specific experimental data for bromosilane is limited, information on the closely related and extensively studied bromotrimethylsilane ((CH₃)₃SiBr) is provided for comparative context.
Fundamental Properties
Bromosilane is a colorless gas at room temperature, known for its high reactivity, particularly its tendency to hydrolyze.[1] It is a key precursor in the synthesis of various organosilicon compounds. For practical handling and applications, its physical and chemical properties are crucial.
Physical and Spectroscopic Data
The fundamental physical and spectroscopic properties of bromosilane and, for comparison, bromotrimethylsilane, are summarized in the tables below. This data is essential for the identification, purification, and handling of these compounds.
Table 1: Physical Properties of Bromosilane and Bromotrimethylsilane
| Property | Bromosilane (SiH₃Br) | Bromotrimethylsilane ((CH₃)₃SiBr) |
| Molecular Formula | H₃BrSi[1] | C₃H₉BrSi[2] |
| Molecular Weight | 111.01 g/mol [1] | 153.09 g/mol [2] |
| Boiling Point | 2.0 °C | 79.0 °C[3] |
| Melting Point | -94.0 °C | -43.0 °C[4] |
| Density | 1.473 g/cm³ (estimate)[1] | 1.16 g/mL at 25 °C[3] |
| Appearance | Colorless gas[1] | Colorless to yellow liquid[5] |
| Dipole Moment | 1.33 D[6] | Not available |
Table 2: Spectroscopic Data for Bromosilane and Bromotrimethylsilane
| Spectroscopic Data | Bromosilane (SiH₃Br) | Bromotrimethylsilane ((CH₃)₃SiBr) |
| ¹H NMR | Data not readily available. Expected to show a singlet for the three equivalent protons. | A single sharp peak is observed due to the nine equivalent methyl protons.[7] |
| ²⁹Si NMR | A spectrum is available, which is useful for characterizing silicon compounds.[6] | The chemical shift is influenced by the electronegative bromine atom and the methyl groups.[2] |
| IR Spectrum | Data not readily available. | The spectrum shows characteristic peaks for Si-C and C-H vibrations.[8] |
| Mass Spectrum | Data not readily available. | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[9] |
Reactivity and Chemical Transformations
Bromosilane is a versatile reagent in organic and organometallic synthesis. Its reactivity is dominated by the polarized Si-Br bond, making the silicon atom highly electrophilic.
Hydrolysis
Like other halosilanes, bromosilane reacts readily with water in a hydrolysis reaction to form silanol (SiH₃OH), which is unstable and can condense to form disiloxane (H₃Si-O-SiH₃) and hydrogen bromide.[10] The reaction is typically rapid and exothermic.
Experimental Protocol: General Hydrolysis of a Halosilane
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Setup: A reaction vessel equipped with a stirring mechanism and a means to control the temperature is placed in a well-ventilated fume hood.
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Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture.
-
Reagent Addition: A solution of the halosilane in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is prepared.
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Water Addition: A stoichiometric amount of water, often dissolved in a miscible solvent like acetone, is added dropwise to the silane solution with vigorous stirring.
-
Temperature Control: The reaction temperature is maintained, often at low temperatures (e.g., 0 °C), to control the exothermic reaction.
-
Work-up: After the reaction is complete, the mixture is neutralized, and the organic layer is separated, dried, and the solvent is removed to isolate the siloxane product.
Reaction with Alcohols
Bromosilane reacts with alcohols (R-OH) to form silyl ethers (R-OSiH₃) and hydrogen bromide. This reaction is a fundamental method for the protection of alcohol functional groups in organic synthesis.[11] The reactivity of the silane can be influenced by the steric bulk of the alcohol.
Experimental Protocol: Silylation of an Alcohol
-
Setup: A dry reaction flask under an inert atmosphere is charged with the alcohol to be protected.
-
Solvent and Base: A dry, aprotic solvent (e.g., dichloromethane or DMF) and a base (e.g., triethylamine or imidazole) are added. The base acts as a scavenger for the HBr byproduct.[11]
-
Bromosilane Addition: The bromosilane is added to the mixture, typically at room temperature or slightly below.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the ammonium salt byproduct. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the silyl ether.
Reaction with Amines
The reaction of bromosilane with primary or secondary amines (R₂NH) yields silylamines (R₂NSiH₃).[12] This reaction is analogous to the reaction with alcohols and also requires a base to neutralize the HBr formed. Silylamines are important intermediates in organic synthesis and as ligands in coordination chemistry.
Experimental Protocol: Synthesis of a Silylamine
-
Setup: A reaction vessel is charged with the amine and a dry, inert solvent.
-
Base: An excess of the amine reactant or an auxiliary amine base is used.
-
Bromosilane Addition: Bromosilane is added slowly to the amine solution.
-
Reaction and Work-up: The reaction is stirred until completion, followed by filtration and removal of the solvent to isolate the silylamine product.
Reaction with Grignard Reagents
Bromosilanes react with Grignard reagents (R-MgX) to form new silicon-carbon bonds, leading to the formation of organosilanes.[13] However, bromosilanes are generally less reactive in these reactions compared to their chloro- and iodosilane counterparts.[13] The reaction proceeds via nucleophilic substitution at the silicon center.
Experimental Protocol: Reaction with a Grignard Reagent
-
Grignard Reagent Preparation: The Grignard reagent is prepared in a dry ether solvent (e.g., diethyl ether or THF) from magnesium metal and an organic halide.[14]
-
Reaction Setup: The bromosilane is dissolved in a dry, inert solvent in a separate flask under an inert atmosphere.
-
Addition: The Grignard reagent solution is added dropwise to the bromosilane solution at a controlled temperature.
-
Work-up: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, dried, and the product is purified by distillation or chromatography.
Synthesis and Purification
Synthesis of Bromosilane
A common laboratory synthesis of bromosilane involves the reaction of silane (SiH₄) with hydrogen bromide (HBr). This reaction is typically carried out in the gas phase or in a suitable solvent.
Experimental Workflow: Synthesis of Bromosilane
Synthesis of Bromosilane from Silane and HBr.
Purification
Purification of bromosilane is typically achieved by fractional distillation at low temperatures due to its low boiling point.[5] Care must be taken to exclude moisture during the purification process to prevent hydrolysis.
Experimental Workflow: Purification of Bromosilane
Purification of Bromosilane by Distillation.
Role in Silylation and Signaling Pathways
While specific signaling pathways directly involving bromosilane are not prominently documented in publicly available literature, the broader process of silylation plays a significant role in biochemical and pharmaceutical research. Silylation is a key technique for derivatizing molecules to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to protect functional groups during chemical synthesis.[15]
In the context of drug development, silylating agents can be used to modify drug molecules to improve their solubility, stability, or to facilitate their analysis. The introduction of a silyl group can alter the pharmacokinetic properties of a drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Logical Relationship: Silylation in a Research Context
References
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Bromotrimethylsilane(2857-97-8) 1H NMR [m.chemicalbook.com]
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- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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